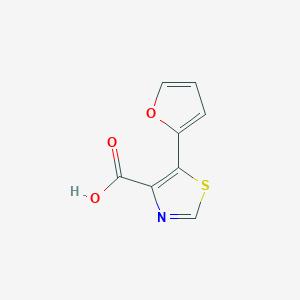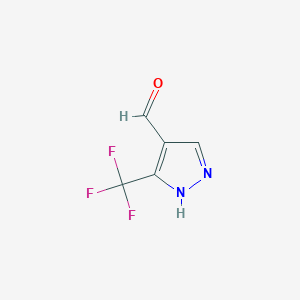
3-(三氟甲基)-1H-吡唑-4-甲醛
描述
Trifluoromethyl groups (CF3) are often used in pharmaceuticals and agrochemicals due to their unique physicochemical properties . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of compounds with trifluoromethyl groups and pyrazole rings would consist of a 5-membered ring with three carbon atoms and two nitrogen atoms, with a trifluoromethyl group attached .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. It has been used in the trifluoromethylation of carbon-centered radical intermediates .科学研究应用
抗菌和抗氧化活性
- 含有3-(三氟甲基)-1H-吡唑-4-甲醛的新系列化合物表现出潜在的抗菌剂作用,显示出广谱的抗菌活性和中等至良好的抗氧化活性。这些发现表明可能在对抗细菌和真菌感染方面具有药用应用(Bhat et al., 2016)。
合成和结构分析
- 使用Vilsmeier-Haack试剂合成了新型的3-(三氟甲基)-1H-吡唑-4-甲醛。这些化合物的结构经过各种光谱方法和X射线晶体学确认,强调了它们在有机化学领域的重要性(Hu et al., 2010)。
新型氟化衍生物
- 已开发出高效的合成方法,用于制备多氟代吡唑酮衍生物,包括含有3-(三氟甲基)-1H-吡唑-4-甲醛的化合物。这些技术强调了环保条件,并突显了该化合物在创造新型氟化材料方面的相关性(Gadakh et al., 2010)。
生物活性席夫碱
- 合成了壳聚糖的席夫碱,包括杂环吡唑衍生物,如1-苯基-3-(吡啶-3-基)-1H-吡唑-4-甲醛,并显示出具有选择性抗菌活性。这表明在开发生物活性材料方面具有潜在应用(Hamed et al., 2020)。
杂环合成
- 该化合物被用作合成新型杂环的前体,展示了它在有机合成和多样化化学结构创造中的实用性(Baashen et al., 2017)。
荧光染料
- 3-(三氟甲基)-1H-吡唑-4-甲醛衍生物已被用于合成具有刚性吡唑奥林匹赛骨架的高荧光染料。这些化合物在溶液中表现出明亮的荧光,并在感应酸性环境中具有潜在应用(Wrona-Piotrowicz et al., 2022)。
抗惊厥和镇痛研究
- 从3-(3,4-二卤苯基)-1-苯基-1H-吡唑-4-甲醛衍生的吡唑类似物显示出强效的抗惊厥和镇痛活性,表明它们具有潜在的治疗应用(Viveka et al., 2015)。
作用机制
Target of Action
Compounds with trifluoromethyl groups are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s hypothesized that the trifluoromethyl group in similar compounds may impair mitochondrial oxidative phosphorylation . Another hypothesis suggests that such compounds might target the gill, interfering with gill ion uptake .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can undergo various biotransformation reactions, including hydroxylation/defluorination, demethylation, decarboxylation, and ring cleavage .
Pharmacokinetics
Flutamide undergoes extensive first-pass metabolism, and its major metabolites are 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline .
Result of Action
The trifluoromethyl group in similar compounds has been associated with various pharmacological activities .
未来方向
生化分析
Biochemical Properties
3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions due to its trifluoromethyl group, which imparts unique electronic properties to the molecule. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by forming stable complexes, thereby affecting their catalytic activity . The trifluoromethyl group can also enhance the binding affinity of the compound to specific proteins, leading to altered biochemical pathways .
Cellular Effects
The effects of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cytotoxicity in certain cell lines, leading to reduced cell viability . Additionally, it can interfere with oxidative ATP production in mitochondria, causing metabolic disturbances . These effects highlight the potential of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde as a tool for studying cellular metabolism and signaling.
Molecular Mechanism
At the molecular level, 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde exerts its effects through various mechanisms. It can form covalent bonds with target biomolecules, leading to enzyme inhibition or activation . The trifluoromethyl group enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its binding to proteins and nucleic acids . These interactions can result in changes in gene expression and protein function, thereby influencing cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde in laboratory settings are critical for its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites with different biochemical properties . In vitro and in vivo studies have shown that prolonged exposure to 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde can result in sustained metabolic disturbances and cytotoxicity . These findings underscore the importance of monitoring the temporal effects of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects . At high doses, it can cause significant toxic effects, including organ damage and metabolic disturbances . These dosage-dependent effects highlight the need for careful consideration of the appropriate dosage when using this compound in animal studies.
Metabolic Pathways
3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The trifluoromethyl group can influence the compound’s metabolic stability and its ability to participate in redox reactions . These interactions can affect metabolic flux and the levels of metabolites, thereby influencing cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . The compound’s trifluoromethyl group can enhance its lipophilicity, facilitating its passage through cell membranes and its accumulation in lipid-rich compartments . This property is crucial for its distribution within the body and its localization to target tissues.
Subcellular Localization
The subcellular localization of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the nucleus, mitochondria, or other organelles, where it exerts its biochemical effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and its impact on cellular function.
属性
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)4-3(2-11)1-9-10-4/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTPLGPGUPPHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651739 | |
| Record name | 5-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001020-14-9 | |
| Record name | 3-(Trifluoromethyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001020-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde?
A1: 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde serves as a versatile building block for synthesizing various heterocyclic compounds. For instance, it reacts with β-enaminoketones in the presence of Iron(III) chloride to yield pyrazolo[3,4-b]pyridines []. This aldehyde can also be converted to its corresponding oxime, which can be further derivatized. For example, cyclization of 5-alkynyl-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oximes, catalyzed by silver triflate, leads to the formation of 1H-pyrazolo[4,3-c]pyridine 5-oxides [].
Q2: How does the structure of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde derivatives influence their crystal packing?
A2: The presence of various substituents on the pyrazole ring, along with the trifluoromethyl group, significantly impacts the crystal packing of these derivatives. For example, in the crystal structure of 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime, S⋯N contacts are observed []. In another derivative, (E)-1-Methyl-5-(3-methyl-4-chlorophenoxy)-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-acetyloxime, C—H⋯O hydrogen bonds, π–π interactions, and dipole–dipole interactions contribute to the crystal packing stability []. These structural features highlight the potential for designing derivatives with specific intermolecular interactions, which can be crucial for developing new materials or pharmaceutical compounds.
Q3: What analytical techniques are commonly used to characterize 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde and its derivatives?
A3: Characterization of these compounds often involves a combination of techniques. X-ray crystallography is crucial for determining the three-dimensional structure and analyzing crystal packing arrangements [, ]. Additionally, detailed NMR spectroscopic investigations, including 1H, 13C, 15N, and 19F NMR, are performed to elucidate the structures and confirm the identity of synthesized compounds []. These analytical methods provide valuable insights into the structural features and properties of 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


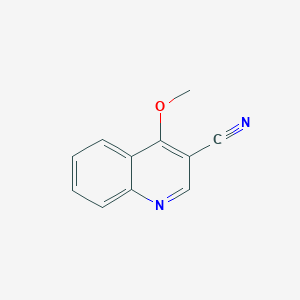
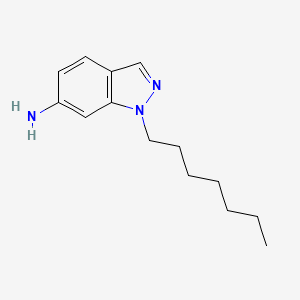
![Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate](/img/structure/B1386446.png)
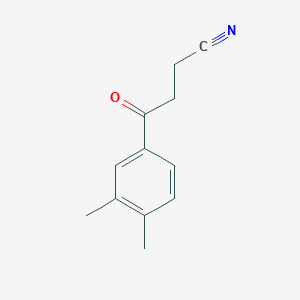
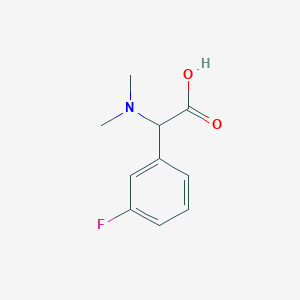
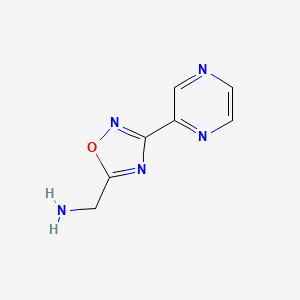
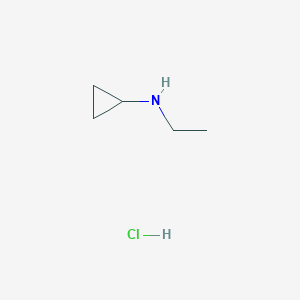


![N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine](/img/structure/B1386459.png)
![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1386462.png)


